molecular formula C10H10F3NO2 B13077216 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol

3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol

Cat. No.: B13077216
M. Wt: 233.19 g/mol
InChI Key: DIIVZLDBSHFFLG-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound features an azetidine ring substituted with a trifluoromethoxyphenyl group, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol typically involves the reaction of azetidine with a trifluoromethoxyphenyl precursor under specific conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions to introduce the azetidine ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The azetidine ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2

InChI Key

DIIVZLDBSHFFLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

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